

C.I. Acid Green 27 compatibility with different fixatives in histology.

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Compound of Interest

Compound Name: C.I. Acid green 27

Cat. No.: B12381585

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Application Notes and Protocols for C.I. Acid Green 27 in Histology

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Green 27 (C.I. 61580) is a synthetic anthraquinone dye with the molecular formula $C_{34}H_{32}N_2Na_2O_8S_2$.^{[1][2]} While extensively utilized in the textile and paper industries, its application in biological staining is also noted, serving to enhance the visibility of cellular structures.^[3] As an acid dye, its staining mechanism relies on the ionic bonding between the anionic sulfonic acid groups of the dye and the cationic amino groups of proteins in tissue specimens. The efficacy of this staining process is highly dependent on the preceding fixation step, which preserves tissue morphology and alters the chemical reactivity of cellular components.

These application notes provide a comprehensive overview of the predicted compatibility of **C.I. Acid Green 27** with a range of common histological fixatives. The information is based on the established principles of acid dye staining and a review of protocols for structurally similar dyes, such as Light Green SF Yellowish and Fast Green FCF, which are frequently used as green counterstains in trichrome staining methods.^{[4][5]}

Data Presentation: Compatibility of C.I. Acid Green 27 with Various Fixatives

The following table summarizes the expected performance of **C.I. Acid Green 27** with different histological fixatives. The compatibility is inferred from the known chemical interactions of these fixatives with tissue proteins and their documented effects on the staining intensity of other acid dyes.

Fixative Type	Active Reagent(s)	Mechanism of Action	Predicted Compatibility with C.I. Acid Green 27	Expected Staining Outcome	Key Considerations
Aldehyde	Formaldehyde (in 10% Neutral Buffered Formalin)	Cross-linking of proteins	Good	Moderate green staining of cytoplasm and collagen.	A mordant step with Bouin's fluid post-fixation is recommended to enhance staining intensity.
Picric Acid-Based	Picric Acid, Formaldehyde, Acetic Acid (e.g., Bouin's Solution)	Protein coagulation and cross-linking	Excellent	Bright and intense green staining of collagen and cytoplasm.	Tissues will be initially yellow and require thorough washing with 70% ethanol to remove excess picric acid before staining.
Mercuric Chloride-Based	Mercuric Chloride (e.g., Zenker's or B-5 Fixative)	Protein precipitation	Excellent	Vibrant and sharp green staining with excellent cellular detail.	Mercury pigment must be removed from sections using an iodine-sodium thiosulfate sequence prior to staining.

					These fixatives are highly toxic and require special handling and disposal procedures.
Alcohol-Based	Ethanol, Methanol	Protein denaturation and precipitation	Fair to Poor	Pale or uneven staining.	Can cause significant tissue shrinkage and hardening. Primarily recommended for cytology or when preserving nucleic acids is a priority.
Oxidizing Agent	Potassium Dichromate	Protein cross-linking	Fair	Moderate staining, but may be less intense than with other fixatives.	Often used in combination with other agents. Can interfere with some staining methods.

Experimental Protocols

The following are detailed protocols for the preparation of fixative solutions and a general staining procedure for **C.I. Acid Green 27**. These protocols are based on established histological techniques and should be optimized for specific tissues and experimental conditions.

Fixative Preparation Protocols

1. 10% Neutral Buffered Formalin (NBF)

- Formaldehyde (37-40% solution): 100 ml
- Distilled water: 900 ml
- Sodium phosphate, monobasic ($\text{NaH}_2\text{PO}_4 \cdot \text{H}_2\text{O}$): 4 g
- Sodium phosphate, dibasic (Na_2HPO_4 , anhydrous): 6.5 g
- Procedure: Dissolve the phosphate salts in distilled water, then add the formaldehyde solution. The pH should be between 6.8 and 7.2.

2. Bouin's Solution

- Picric acid, saturated aqueous solution (approx. 1.2%): 75 ml
- Formaldehyde (37-40% solution): 25 ml
- Glacial acetic acid: 5 ml
- Procedure: Mix the components thoroughly. The solution should be stored at room temperature.

3. Zenker's Fixative (Stock Solution)

- Mercuric chloride: 50 g
- Potassium dichromate: 25 g
- Sodium sulfate: 10 g
- Distilled water: 1000 ml
- Working Solution: Immediately before use, add 5 ml of glacial acetic acid to 95 ml of the stock solution.

Staining Protocol: C.I. Acid Green 27 as a Counterstain (e.g., in a Trichrome-like Method)

This protocol is adapted from standard trichrome staining procedures where a green acid dye is used to stain collagen and cytoplasm.

Reagents:

- Weigert's Iron Hematoxylin (for nuclear staining)
- A red acid dye solution (e.g., 0.5% Acid Fuchsin in 1% acetic acid) for staining muscle and keratin.
- Phosphomolybdic/Phosphotungstic acid solution (for differentiation)
- **C.I. Acid Green 27** Staining Solution (0.2% w/v):
 - **C.I. Acid Green 27**: 0.2 g
 - Distilled water: 100 ml
 - Glacial acetic acid: 0.2 ml
- 1% Acetic Acid (for rinsing)

Procedure:

- Deparaffinization and Rehydration:
 - Immerse slides in two changes of xylene for 5 minutes each.
 - Transfer through two changes of 100% ethanol for 3 minutes each.
 - Hydrate through 95% and 70% ethanol for 3 minutes each.
 - Rinse in distilled water.
- Mordanting (for Formalin-Fixed Tissues):

- (Optional but recommended) Immerse slides in Bouin's solution at 56-60°C for 1 hour.
- Wash in running tap water until the yellow color from the picric acid is completely removed.
- Nuclear Staining:
 - Stain in Weigert's iron hematoxylin for 10 minutes.
 - Wash in running tap water for 5-10 minutes.
 - Differentiate in 1% acid alcohol if necessary.
 - "Blue" the sections in a suitable bluing agent (e.g., Scott's tap water substitute).
 - Wash in running tap water.
- Cytoplasmic and Muscle Staining:
 - Stain with the red acid dye solution for 10-15 minutes.
 - Rinse briefly in distilled water.
- Differentiation:
 - Immerse in phosphomolybdic/phosphotungstic acid solution for 10-15 minutes. This step helps to decolorize the collagen, preparing it for the green counterstain.
 - Rinse briefly in distilled water.
- Collagen and Cytoplasm Staining with **C.I. Acid Green 27**:
 - Immerse slides in the 0.2% **C.I. Acid Green 27** solution for 10-15 minutes.
 - Rinse briefly in 1% acetic acid solution.
- Dehydration and Mounting:
 - Dehydrate rapidly through 95% ethanol and two changes of 100% ethanol.

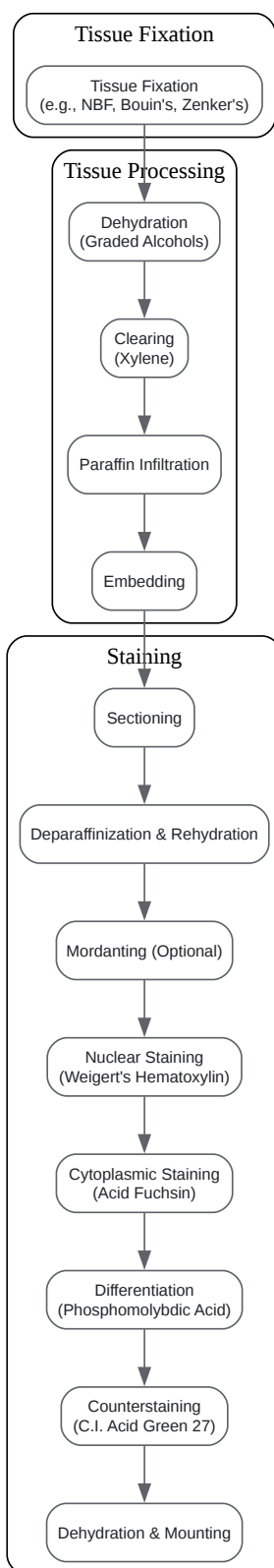
- Clear in two changes of xylene.
- Mount with a resinous mounting medium.

Expected Results:

- Nuclei: Blue/Black
- Muscle, Keratin, and Cytoplasm (initially): Red
- Collagen and Cytoplasm (counterstained): Green

Mandatory Visualizations

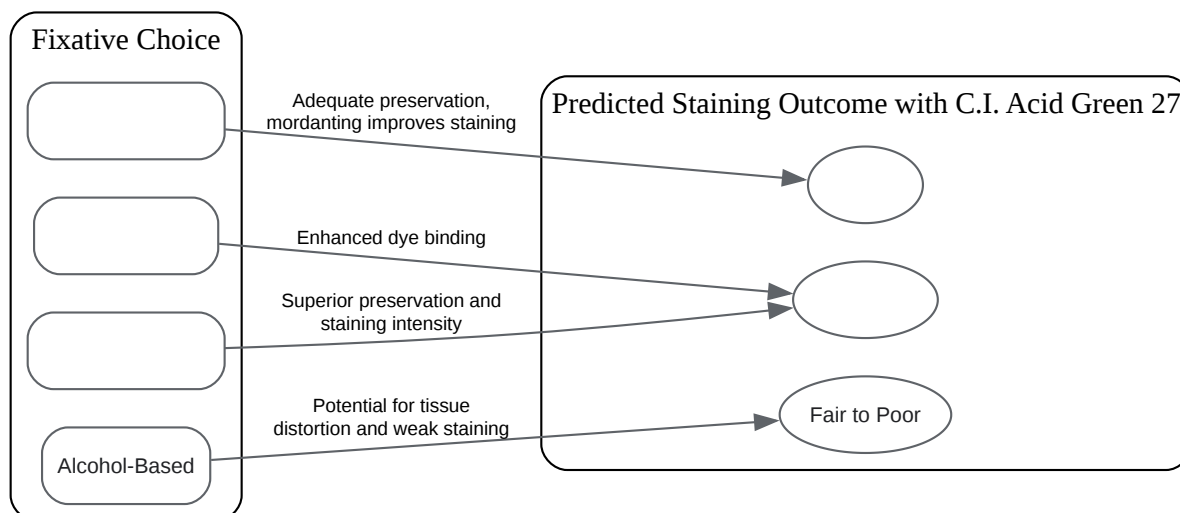
Experimental Workflow for Tissue Preparation and Staining



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Caption: General workflow for tissue fixation, processing, and staining.

Logical Relationship of Fixative Choice to Staining Outcome



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